![molecular formula C10H17NO3 B1288413 1-Butyrylpiperidine-4-carboxylic acid CAS No. 117704-87-7](/img/structure/B1288413.png)
1-Butyrylpiperidine-4-carboxylic acid
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Overview
Description
1-Butyrylpiperidine-4-carboxylic acid is a chemical compound that belongs to the class of piperidone derivatives. It is used for proteomics research .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis
The molecular formula of 1-Butyrylpiperidine-4-carboxylic acid is C10H17NO3 . The molecular weight is 199.25 g/mol .Chemical Reactions Analysis
Piperidines have been studied for their intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Butyrylpiperidine-4-carboxylic acid include its molecular formula C10H17NO3 and molecular weight 199.25 g/mol .Scientific Research Applications
Synthesis of Bioactive Molecules
1-Butyrylpiperidine-4-carboxylic acid: is a valuable intermediate in the synthesis of bioactive molecules. Its piperidine core is a common motif in many pharmaceuticals, and the butyryl side chain can be further modified to create a variety of bioactive compounds. Researchers utilize this compound in the development of new drugs with potential therapeutic applications in areas such as neurology and oncology .
Creation of Spiropiperidines
Spiropiperidines are a class of organic compounds that have shown promise in medicinal chemistry1-Butyrylpiperidine-4-carboxylic acid can undergo cyclization reactions to form spiropiperidines, which are studied for their potential as inhibitors of various biological pathways involved in disease processes .
Development of Piperidinones
Piperidinones are another class of compounds with significant pharmacological interest. They can be synthesized from 1-Butyrylpiperidine-4-carboxylic acid through intramolecular reactions. These compounds are explored for their antidepressant, anticonvulsant, and anti-inflammatory properties .
Alkaloid Synthesis
Alkaloids are naturally occurring compounds that often have potent pharmacological effects1-Butyrylpiperidine-4-carboxylic acid serves as a starting point for the synthesis of synthetic alkaloids, which can mimic or enhance the effects of natural alkaloids found in plants .
Future Directions
Research into therapeutic peptides started with fundamental studies of natural human hormones, including insulin, oxytocin, vasopressin, and gonadotropin-releasing hormone (GnRH), and their specific physiological activities in the human body . The development of peptide drugs has thus become one of the hottest topics in pharmaceutical research .
properties
IUPAC Name |
1-butanoylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-2-3-9(12)11-6-4-8(5-7-11)10(13)14/h8H,2-7H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJRPNQAZYWTDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCC(CC1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601265392 |
Source
|
Record name | 1-(1-Oxobutyl)-4-piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601265392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyrylpiperidine-4-carboxylic acid | |
CAS RN |
117704-87-7 |
Source
|
Record name | 1-(1-Oxobutyl)-4-piperidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117704-87-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1-Oxobutyl)-4-piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601265392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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